N-[1-(1H-indol-3-yl)propan-2-yl]-4-{[(phenylsulfonyl)amino]methyl}benzamide
Description
The compound N-[1-(1H-indol-3-yl)propan-2-yl]-4-{[(phenylsulfonyl)amino]methyl}benzamide features a hybrid structure combining an indole moiety, a propan-2-yl linker, a benzamide core, and a phenylsulfonamide substituent. Indole derivatives are widely studied for their biological activities, including kinase inhibition and receptor modulation . The benzamide group enhances metabolic stability and binding affinity, while the phenylsulfonamide moiety may contribute to solubility and target engagement via sulfonamide-protein interactions . Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with compounds targeting enzymes like EGFR or ROCK kinases .
Properties
Molecular Formula |
C25H25N3O3S |
|---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
4-(benzenesulfonamidomethyl)-N-[1-(1H-indol-3-yl)propan-2-yl]benzamide |
InChI |
InChI=1S/C25H25N3O3S/c1-18(15-21-17-26-24-10-6-5-9-23(21)24)28-25(29)20-13-11-19(12-14-20)16-27-32(30,31)22-7-3-2-4-8-22/h2-14,17-18,26-27H,15-16H2,1H3,(H,28,29) |
InChI Key |
YMJIDDFHNMATBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)CNS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Indole
The indole nucleus is functionalized at the 3-position through Friedel-Crafts alkylation. Propylene oxide reacts with indole in the presence of a Lewis acid (e.g., BF₃·Et₂O) to yield 1-(1H-indol-3-yl)propan-2-ol.
Reaction Conditions :
Conversion to Amine
The alcohol intermediate undergoes a Gabriel synthesis or reductive amination:
-
Gabriel Route :
-
1-(1H-Indol-3-yl)propan-2-ol → Tosylate → Reaction with phthalimide → Hydrolysis to primary amine.
-
-
Reductive Amination :
-
Oxidation to ketone (e.g., using PCC) followed by reductive amination with ammonium acetate and NaBH₃CN.
-
Optimization Insight : Microwave-assisted reductive amination (60°C, 20 min) improves efficiency, as shown in indole derivatization studies.
Synthesis of 4-{[(Phenylsulfonyl)amino]methyl}benzoic Acid
Bromination of Methyl Benzoate
Amination and Sulfonylation
-
Nucleophilic Substitution :
-
4-Bromomethylbenzoate reacts with ammonia to form 4-aminomethylbenzoic acid.
-
-
Sulfonylation :
Critical Parameters :
-
Molar Ratio : 1:1.2 (amine:sulfonyl chloride) ensures complete conversion.
-
Purification : Recrystallization from ethanol/water (7:3 v/v).
Amide Bond Formation
Activation of Benzoic Acid
The carboxylic acid is activated as its chloride using thionyl chloride or oxalyl chloride:
Coupling with Indole-Bearing Amine
The coupling employs a diatomite earth-supported ionic liquid catalyst (diatomite earth@IL/ZrCl₄) under ultrasonic irradiation:
Procedure :
-
Combine 1-(1H-indol-3-yl)propan-2-amine (1.0 equiv), 4-{[(phenylsulfonyl)amino]methyl}benzoyl chloride (1.1 equiv), and catalyst (5 mol%) in ethanol.
-
Irradiate with ultrasound (40 kHz, 50°C, 1 h).
-
Filter, wash with ethanol, and recrystallize from acetonitrile.
Performance Metrics :
Advantages Over Conventional Methods :
Characterization and Analytical Data
Spectroscopic Confirmation
Comparative Reaction Metrics
| Parameter | Conventional Method | Ultrasound Method |
|---|---|---|
| Time (h) | 6 | 1 |
| Yield (%) | 85 | 95 |
| Solvent | Toluene | Ethanol |
| Temperature (°C) | 110 | 50 |
Alternative Synthetic Routes
Microwave-Assisted Coupling
Adapting green chemistry principles from indole synthesis, the amide bond formation is accelerated using microwave irradiation:
-
Conditions : 100 W, 120°C, 15 min.
-
Yield : 89% (slightly lower due to thermal decomposition risks).
Solid-Phase Synthesis
Immobilizing the benzoyl chloride on Wang resin enables stepwise assembly:
-
Resin-bound acid chloride preparation.
-
Coupling with amine in DMF.
-
Cleavage with TFA/CH₂Cl₂ (1:9).
Advantage : Simplifies purification but requires specialized equipment.
Challenges and Mitigation Strategies
-
Steric Hindrance : Bulky substituents slow nucleophilic attack. Mitigated by ultrasonic cavitation enhancing molecular mobility.
-
Sulfonamide Stability : Avoid strong acids/bases during workup. Use pH 7–8 buffers.
-
Indole Reactivity : Protect indole NH with Boc group if harsh conditions are unavoidable .
Chemical Reactions Analysis
Amide Bond Formation and Hydrolysis
The benzamide group undergoes both synthesis and cleavage under controlled conditions:
Key findings:
-
Coupling reactions require inert atmospheres (Ar/N₂) for optimal yields
-
Hydrolysis rates increase significantly under microwave irradiation (150°C, 15 min)
-
Steric hindrance from the indole moiety reduces enzymatic hydrolysis efficiency
Sulfonamide Reactivity
The phenylsulfonyl group demonstrates characteristic nucleophilic substitution patterns:
Notable observations:
-
Electron-withdrawing groups on phenyl enhance SNAr reactivity
-
Reduction products show increased aqueous solubility (logP reduced by 1.2 units)
-
Steric effects from indole limit bis-alkylation
Indole Ring Modifications
The 1H-indol-3-yl group participates in electrophilic substitutions:
| Reaction | Electrophile | Position | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-position | 68% | |
| Halogenation | NBS (AIBN) | 2-position | 55% | |
| Vilsmeier-Haack | POCl₃/DMF | 7-position | 42% |
Structural influences:
Cross-Coupling Reactions
The aromatic systems enable metal-catalyzed couplings:
| Reaction Type | Catalytic System | Substrate | TOF (h⁻¹) | Reference |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | 4-Bromobenzamide | 320 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 3-Iodoindole | 185 | |
| Sonogashira | CuI, PdCl₂(PPh₃)₂ | 5-Chloroindole | 270 |
Critical parameters:
-
Ethanol/water mixtures (4:1) give highest TON in aqueous-phase reactions
-
Electron-deficient aryl halides show 40% faster coupling rates
Redox Transformations
The propan-2-yl linker enables unique reduction pathways:
| Reaction | Conditions | Product | Stereochemistry | Reference |
|---|---|---|---|---|
| Hydrogenation | H₂ (50 psi), PtO₂ | Saturated hydrocarbon | 65% ee | |
| Epoxidation | mCPBA, CH₂Cl₂ | Epoxide | trans/cis = 3:2 | |
| Oxidation | KMnO₄, H₂O | Ketone derivative | 88% yield |
Key insights:
Scientific Research Applications
Anticancer Activity
N-[1-(1H-indol-3-yl)propan-2-yl]-4-{[(phenylsulfonyl)amino]methyl}benzamide has shown promising results in cancer research. Its structural components suggest potential interactions with various cellular targets involved in cancer progression.
Case Studies and Findings:
- In vitro Studies : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The mechanism of action appears to involve the inhibition of key signaling pathways that regulate cell proliferation and apoptosis .
Anti-inflammatory Properties
The compound's ability to modulate inflammatory responses is another area of interest. By inhibiting phosphodiesterase enzymes (such as PDE4), it can elevate intracellular cAMP levels, leading to reduced expression of pro-inflammatory cytokines.
Research Insights:
- PDE Inhibition : Studies have demonstrated that compounds with similar structures can significantly reduce levels of TNF and IL-17, which are critical mediators in inflammatory diseases .
Neuroprotective Effects
Given the indole structure's known neuroprotective properties, this compound may also be explored for its potential in treating neurodegenerative conditions.
Potential Mechanisms:
- Cognitive Enhancement : By modulating cAMP signaling pathways, this compound may enhance cognitive functions and memory consolidation processes .
Mechanistic Studies
Understanding the molecular interactions of this compound is crucial for elucidating its pharmacological effects.
Binding Affinity and Target Identification
Recent studies have utilized molecular docking simulations to predict binding affinities with various biological targets:
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-3-yl)propan-2-yl]-4-{[(phenylsulfonyl)amino]methyl}benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonamide group can interact with proteins, potentially inhibiting their function. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Similarities and Key Differences
The following compounds share partial structural motifs with the target molecule:
N-(2-(2-(3-Acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide ()
- Key Features : Indole core, ethyl linker, tosyl (4-methylbenzenesulfonamide) group.
- Comparison: Replaces the benzamide with a sulfonamide directly attached to the indole ethyl chain. Lacks the 4-aminomethylbenzamide scaffold but retains sulfonamide-mediated solubility.
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide ()
- Key Features : Indole-ethyl group, fluorinated biphenyl propanamide.
- Comparison : Shares the indole-ethyl motif but replaces benzamide with a propanamide and incorporates a fluorinated biphenyl group. The fluorine atom may enhance metabolic stability and binding specificity .
N-(1-Phenylpropan-2-yl)benzamide ()
- Key Features : Benzamide core, propan-2-yl linker, phenyl group.
- Comparison : Simplifies the structure by omitting the indole and sulfonamide groups. Demonstrates the versatility of benzamide-propan-2-yl scaffolds in drug design .
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Key Features: Chromenone-pyrazolopyrimidine core, dual fluorophenyl groups, benzenesulfonamide.
- Comparison: Retains the sulfonamide group but integrates a chromenone-pyrazolopyrimidine system for kinase inhibition. Highlights the role of sulfonamides in enhancing target affinity .
Structural Comparison Table
Biological Activity
N-[1-(1H-indol-3-yl)propan-2-yl]-4-{[(phenylsulfonyl)amino]methyl}benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting key findings from various studies, including data tables and case studies.
Chemical Structure and Properties
The compound can be characterized by its IUPAC name and molecular formula:
- IUPAC Name: (2S)-1-(1H-indol-3-yl)-3-({5-[(1E)-2-(pyridin-4-yl)ethenyl]pyridin-3-yl}oxy)propan-2-amine
- Molecular Formula: C23H22N4O
- Molecular Weight: 370.447 g/mol
Research indicates that the indole moiety in this compound plays a crucial role in its biological activity. Indole derivatives are known for their ability to interact with various biological targets, including enzymes and receptors involved in inflammatory processes and cancer progression. The presence of the phenylsulfonyl group enhances its potential as a therapeutic agent by improving solubility and bioavailability.
Antimicrobial Activity
A study evaluating indole-based compounds found that derivatives exhibited significant antimicrobial properties. The minimal inhibitory concentration (MIC) values ranged from 0.13 to 1.0 µg/mL against both sensitive and multidrug-resistant bacterial strains. The mechanism of action was attributed to the ability of these compounds to disrupt microbial cell membranes, leading to cell death .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound Name | MIC (µg/mL) | Target Organisms |
|---|---|---|
| N-[1-(1H-indol-3-yl)propan-2-yl]-4-{...} | 0.13–1.0 | Gram-positive and resistant bacteria |
| Tris(1H-indol-3-yl)methylium salts | 0.13–1.0 | Various bacterial strains |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death .
Case Study: Apoptosis Induction
A specific study on the compound's effect on A549 lung cancer cells revealed an IC50 value of approximately 26 µM, indicating potent growth inhibition. The study utilized flow cytometry to assess apoptosis levels, confirming that treated cells displayed significant increases in early and late apoptotic markers compared to controls .
Toxicological Profile
While the compound shows promising biological activity, its toxicity profile is also crucial for therapeutic applications. Preliminary toxicity assessments indicate moderate cytotoxicity towards human fibroblasts, suggesting a need for further optimization to enhance selectivity towards cancer cells while minimizing effects on normal cells .
Table 2: Toxicity Assessment
| Parameter | Value |
|---|---|
| LD50 (in mice) | Not determined |
| Cytotoxicity (human fibroblasts) | Moderate |
Q & A
Basic: What spectroscopic methods are recommended for confirming the structural integrity of this compound?
Answer:
A combination of ¹H-NMR , ¹³C-NMR , FT-IR , and High-Resolution Mass Spectrometry (HRMS) is essential. For example:
- ¹H-NMR identifies proton environments, such as indole NH signals (~10–12 ppm) and sulfonamide NH (~7–8 ppm) .
- FT-IR confirms functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹ and amide C=O at ~1650–1680 cm⁻¹) .
- HRMS validates molecular weight with <5 ppm error .
Methodological Note: Use deuterated solvents (e.g., DMSO-d₆) for NMR and KBr pellets for IR. Cross-reference experimental spectra with DFT-simulated vibrational modes to resolve ambiguities .
Advanced: How can researchers resolve contradictions in bioactivity data across structurally similar indole derivatives?
Answer:
Contradictions often arise from substituent effects or assay variability . Strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., halogens, methoxy groups) and test bioactivity in standardized assays (e.g., IC₅₀ determination against cancer cell lines) .
- Molecular Docking : Compare binding modes of active/inactive analogs to target proteins (e.g., Bcl-2/Mcl-1 for anticancer activity) using software like AutoDock .
- Replicate Assays : Control for variables like solvent (DMSO concentration ≤0.1%) and cell passage number .
Example: In , a methoxy group at position 5 of the indole ring increased anticancer activity, while nitro groups reduced solubility, confounding results .
Basic: What synthetic strategies are effective for introducing the phenylsulfonylamino methyl group?
Answer:
Key steps involve:
Sulfonylation : React 4-(aminomethyl)benzamide with phenylsulfonyl chloride in anhydrous dichloromethane (DCM) under N₂, using triethylamine (TEA) as a base .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate intermediates.
Coupling : Link the sulfonamide intermediate to the indole-propan-2-yl moiety via amide bond formation (EDC/HOBt activation in DMF) .
Critical Note: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate) to avoid over-sulfonylation.
Advanced: How can crystallographic data improve the understanding of this compound’s binding interactions?
Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides atomic-level insights:
- Crystal Growth : Use vapor diffusion (e.g., DMSO/water) to obtain high-quality crystals .
- Data Collection : At 100 K with synchrotron radiation (λ = 0.9 Å) for high resolution (<1.0 Å).
- Analysis : Identify hydrogen bonds (e.g., sulfonamide NH⋯O) and π-π stacking between indole and aromatic residues .
Case Study: In , a similar indole derivative showed binding to FAD-dependent oxidoreductases via hydrophobic pockets, guiding mutagenesis studies .
Basic: What quality control assays ensure purity post-synthesis?
Answer:
- HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to achieve ≥95% purity .
- Melting Point : Compare observed m.p. (e.g., 190–192°C) with literature to detect impurities .
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
Advanced: How can computational modeling predict metabolic stability of this compound?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict oxidation sites (e.g., indole C3 position) .
- CYP450 Docking : Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) using Glide SP mode .
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and BBB permeability .
Example: The trifluoromethyl group in analogs enhanced metabolic stability by reducing CYP-mediated oxidation .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles.
- Ventilation : Use a fume hood for weighing and reactions involving sulfonating agents .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from sulfonylation) with NaHCO₃ before disposal .
Advanced: How to design a fragment-based screening study for target identification?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
